molecular formula C8H7NO B1349315 3-Cyanobenzyl alcohol CAS No. 874-97-5

3-Cyanobenzyl alcohol

Cat. No. B1349315
CAS RN: 874-97-5
M. Wt: 133.15 g/mol
InChI Key: PCOFIIVWHXIDGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl alcohol derivatives can be complex and often involves multiple steps. For instance, the synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol involves a chemo-enzymatic process with lipase-mediated resolution, indicating the potential for enantioselective synthesis methods for related compounds . Similarly, the synthesis of dendritic compounds starting from 3,5-dihydroxybenzyl alcohol suggests convergent growth methods could be applicable to the synthesis of 3-cyanobenzyl alcohol derivatives .

Molecular Structure Analysis

The molecular structure of benzyl alcohol derivatives can be determined using techniques such as X-ray single crystal analysis, as demonstrated for a cyclometalated Ir(III)-NHC complex derived from a benzyl alcohol . This suggests that similar analytical methods could be used to elucidate the structure of 3-cyanobenzyl alcohol.

Chemical Reactions Analysis

Benzyl alcohols can undergo various chemical reactions. For example, ortho-hydroxybenzyl alcohols can participate in Brønsted acid-catalyzed [4+3] cycloadditions to form heterocyclic scaffolds . Additionally, benzyl alcohols can be dehydrogenated to carboxylic acids using catalysts, as shown in the acceptorless dehydrogenation of alcohols . These reactions highlight the reactivity of benzyl alcohol derivatives and suggest that 3-cyanobenzyl alcohol could also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl alcohol derivatives can vary widely. For example, the solubility of cyclic oligomers derived from dialkoxybenzyl alcohols can influence the outcome of cyclooligomerization reactions . The chemo-enzymatic synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol also highlights the importance of enantiomeric purity, which can affect the physical properties of the compound . These studies imply that the physical and chemical properties of 3-cyanobenzyl alcohol would need to be carefully characterized to understand its behavior in various applications.

Scientific Research Applications

3-Cyanobenzyl alcohol is a type of organic compound that falls under the category of benzyl derivatives . It’s often used in research settings, and it’s available from various scientific chemical suppliers .

The synthesis methods for alcohols include traditional organic transformations and cutting-edge catalytic processes . Understanding the physical properties of alcohols, such as solubility, boiling points, and acidity, is crucial for predicting their behavior in chemical reactions and designing synthetic strategies .

Moreover, alcohols exhibit diverse chemical reactivity, ranging from common transformations like dehydration and oxidation to more specialized reactions such as esterification and ether formation . These reactions are often used in fields ranging from pharmaceuticals to materials science .

3-Cyanobenzyl alcohol is a type of organic compound that falls under the category of benzyl derivatives . It’s often used in research settings, and it’s available from various scientific chemical suppliers .

The synthesis methods for alcohols include traditional organic transformations and cutting-edge catalytic processes . Understanding the physical properties of alcohols, such as solubility, boiling points, and acidity, is crucial for predicting their behavior in chemical reactions and designing synthetic strategies .

Moreover, alcohols exhibit diverse chemical reactivity, ranging from common transformations like dehydration and oxidation to more specialized reactions such as esterification and ether formation . These reactions are often used in fields ranging from pharmaceuticals to materials science .

For instance, it could be used in the synthesis of complex molecules and materials . The synthesis methods for alcohols include traditional organic transformations and cutting-edge catalytic processes . Alcohols also exhibit diverse chemical reactivity, which could be utilized in fields ranging from pharmaceuticals to materials science .

Safety And Hazards

3-Cyanobenzyl alcohol is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOFIIVWHXIDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370442
Record name 3-Cyanobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanobenzyl alcohol

CAS RN

874-97-5
Record name 3-(Hydroxymethyl)benzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanobenzyl alcohol
Source EPA DSSTox
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Record name 3-(Hydroxymethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

m-Cyanobenzylamine (13.2 g), sodium nitrite (10.4 g), and dimethylformamide (100 ml) were mixed together, and the mixture was vigorously stirred at room temperature. Trifluoroacetic acid (22.8 g) was added dropwise to the mixture over one hour. After completion of addition, the mixture was further allowed to react at 100° C. for one hour. For the subsequent process, the procedure of Example 1 was repeated, to thereby obtain 6.9 g of m-cyanobenzyl alcohol (bp. 128-130° C./400 Pa) (yield 52%). The purity of the product was 98%.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 3-cyanobenzaldehyde (5.0 g, 38 mmol) in 1:1 MeOH/THF (90 mL) was added NaBH4 (1.6 g, 42 mmol), and the reaction mixture was stirred for 3 h. The reaction mixture was diluted with brine, and the solvent was removed under reduced pressure. The residue was dissolved in water, and the aqueous layer was extracted with Et2O (3×100 mL). The combined organics were washed with brine, dried (MgSO4), filtered, and concentrated under reduced pressure to provide 3-hydroxymethyl-benzonitrile (4.95 g, 98%) as a clear oil, which was used in the next step without further purification or characterization.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred, room temperature solution of the ester from above (2.05 g, 4.6 mmol) in MeOH (50 mL) was added LiBH4 (1.0 g, 50 mmol) in three portions. Effervescence was observed, and the mixture was stirred for 3.5 hours. The mixture was concentrated and 1 N NaOH (50 mL) was added to the resultant residue. The aqueous mixture was extracted with CH2Cl2 (3×50 mL). The organic extracts were combined, dried (Na2SO4), and concentrated. Purification of the crude material by column chromatography on silica gel (40 g, eluted with 5% NH4OH/5% MeOH/CH2Cl2) provided 4-3,3″-dimethyl-3′,4′,5′,6′-tetrahydro-2′H-[2,2′;6′,2″]terpyridin-1′-ylmethyl)-3-hydroxymethyl-benzonitrile (1.63 g, 86%) as a pale yellow solid.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

3-Cyanobenzoic acid (5 g, 34.0 mmol) was dissolved in THF (50 mL) at ambient temperature. To this solution was added borane/THF complex (1M in THF, 68 mL, 68.0 mmol) in three portions and borane trifluoride/diethyl etherate complex (4.3 mL, 34.0 mmol). The reaction mixture was stirred at ambient temperature for 2 hours, quenched with methanol and stirred for 10 minutes. The solution was diluted with ethyl acetate and washed with saturated NaHCO3 (3×). The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo to give the title compound (2.19 g, 48% yield) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
[Compound]
Name
complex
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanobenzyl alcohol
Reactant of Route 2
3-Cyanobenzyl alcohol
Reactant of Route 3
3-Cyanobenzyl alcohol
Reactant of Route 4
3-Cyanobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
3-Cyanobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
3-Cyanobenzyl alcohol

Citations

For This Compound
15
Citations
H Jung, CW Bielawski - Communications Chemistry, 2019 - nature.com
… For example, treatment of AO with 3-cyanobenzyl alcohol under Steglich esterification conditions 20 afforded the corresponding ester derivative as determined in part by the observation …
Number of citations: 18 www.nature.com
RM Pastor, JD Burch, S Magnuson, DF Ortwine… - Bioorganic & medicinal …, 2014 - Elsevier
… In parallel, 3-nitropyrazole (4) was reacted with 3-cyanobenzyl alcohol under standard Mitsunobu conditions 7 and thereafter reduced to obtain 3-amino pyrazole 5. Carboxylic acid 3 …
Number of citations: 20 www.sciencedirect.com
H Jung, CW Bielawski - RSC advances, 2020 - pubs.rsc.org
… Treatment of sAO with 3-cyanobenzyl alcohol under Steglich esterification conditions 20 afforded the corresponding ester, as determined in part by a bathochromic shift in the salient ν C …
Number of citations: 8 pubs.rsc.org
K Bertheussen, M van de Plassche… - Angewandte …, 2022 - Wiley Online Library
… [53] To this end, we synthesised tetrazines 13-15 starting from commercially available 3-cyanobenzyl alcohol. Each respective tetrazine alcohol was then oxidised into an aldehyde …
Number of citations: 13 onlinelibrary.wiley.com
N Moitra, T Kamei, K Kanamori, K Nakanishi… - Langmuir, 2013 - ACS Publications
… The possibility of immobilization of benzyl alcohols was also examined using this methodology: p-nitrobenzylalcohol (entry R) and 3-cyanobenzyl alcohol (entry S) reacted with the HSQ …
Number of citations: 13 pubs.acs.org
K Bertheussen, M van de Plassche, T Bakkum… - 2022 - chemrxiv.org
… To circumvent this issue, we first synthesised tetrazines 13-15 starting from commercially available 3-cyanobenzyl alcohol.[50] Each respective tetrazine alcohol was then oxidised into …
Number of citations: 3 chemrxiv.org
A Yasuhara, K Sakagami, R Yoshikawa, S Chaki… - Bioorganic & medicinal …, 2006 - Elsevier
… A THF (1.6 mL) solution of 3-cyanobenzyl alcohol (1.0 g, 7.51 mmol) was added to a THF (1.1 mL) suspension of NaH (60%, 30 mg, 0.75 mmol) and stirred for 0.5 h at room temperature…
Number of citations: 22 www.sciencedirect.com
JA Pincock, PJ Wedge - The Journal of Organic Chemistry, 1994 - ACS Publications
… compared to previously reported spectra: 3,4-dimethoxybenzyl alcohol,32 3,4,5-trimethoxybenzyl alcohol,33 3-cyanobenzyl alcohol.34 Synthesis of Substituted Benzyl Acetates and …
Number of citations: 69 pubs.acs.org
H Jung - 2021 - scholarworks.unist.ac.kr
… First, AO was reacted with 3-cyanobenzyl alcohol under Steglich esterification condition and afforded the corresponding ester derivative83. FT-IR spectroscopy recorded for the ester …
Number of citations: 0 scholarworks.unist.ac.kr
BC Lee, JY Paik, DY Chi, KH Lee… - Bioconjugate …, 2004 - ACS Publications
… 3-Cyanobenzyl alcohol (5a) was prepared from 3-cyanobenzaldehyde by reduction using sodium borohydride in ethanol in over 96% yield. Stille reaction ( 22, 23) of 3-…
Number of citations: 28 pubs.acs.org

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